

InChIKey and molecular formula for 2-(1-Methylazetidin-3-yl)ethanol

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Compound of Interest

Compound Name: 2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B1149380

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Technical Guide: 2-(1-Methylazetidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Identifier	Value
Compound Name	2-(1-Methylazetidin-3-yl)ethanol
Molecular Formula	C6H13NO[1]
InChIKey	XUCLCYHNWRAQJA-UHFFFAOYSA-N[1]
Canonical SMILES	CN1CC(C1)CCO[1]
Molecular Weight	115.17 g/mol
CAS Number	1363381-66-1[2][3][4]

Introduction

2-(1-Methylazetidin-3-yl)ethanol is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring is a key structural motif in medicinal chemistry, valued for its ability to introduce conformational rigidity and act as a bioisostere for other functional groups. The presence of the N-methyl group and the ethanol substituent at the 3-position suggests potential for this compound to interact with various

biological targets. This guide provides an overview of its chemical properties, a representative synthetic protocol, and explores its potential biological relevance based on the activities of structurally similar compounds. Due to the limited availability of specific experimental data for **2-(1-Methylazetidin-3-yl)ethanol**, some sections of this guide are based on established methodologies for analogous compounds.

Physicochemical and Predicted Spectroscopic Data

While extensive experimental data for this specific molecule is not readily available in the literature, the following table summarizes its basic properties and predicted mass spectrometry data.

Property	Value	Source
Molecular Weight	115.1760025024414	[4]
Purity	95.0% (Commercially available)	[4]
Form	Liquid	[4]
Predicted [M+H] ⁺	116.10700	[1]
Predicted [M+Na] ⁺	138.08894	[1]
Predicted [M-H] ⁻	114.09244	[1]

Synthesis and Experimental Protocols

A plausible and efficient synthesis of **2-(1-Methylazetidin-3-yl)ethanol** can be achieved via the reduction of a suitable carboxylic acid ester precursor, such as ethyl 1-methylazetidine-3-carboxylate. This approach is a standard and widely used method for the preparation of primary alcohols.

Experimental Protocol: Reduction of Ethyl 1-methylazetidine-3-carboxylate

Objective: To synthesize **2-(1-Methylazetidin-3-yl)ethanol** by lithium aluminum hydride (LAH) reduction of ethyl 1-methylazetidine-3-carboxylate.

Materials:

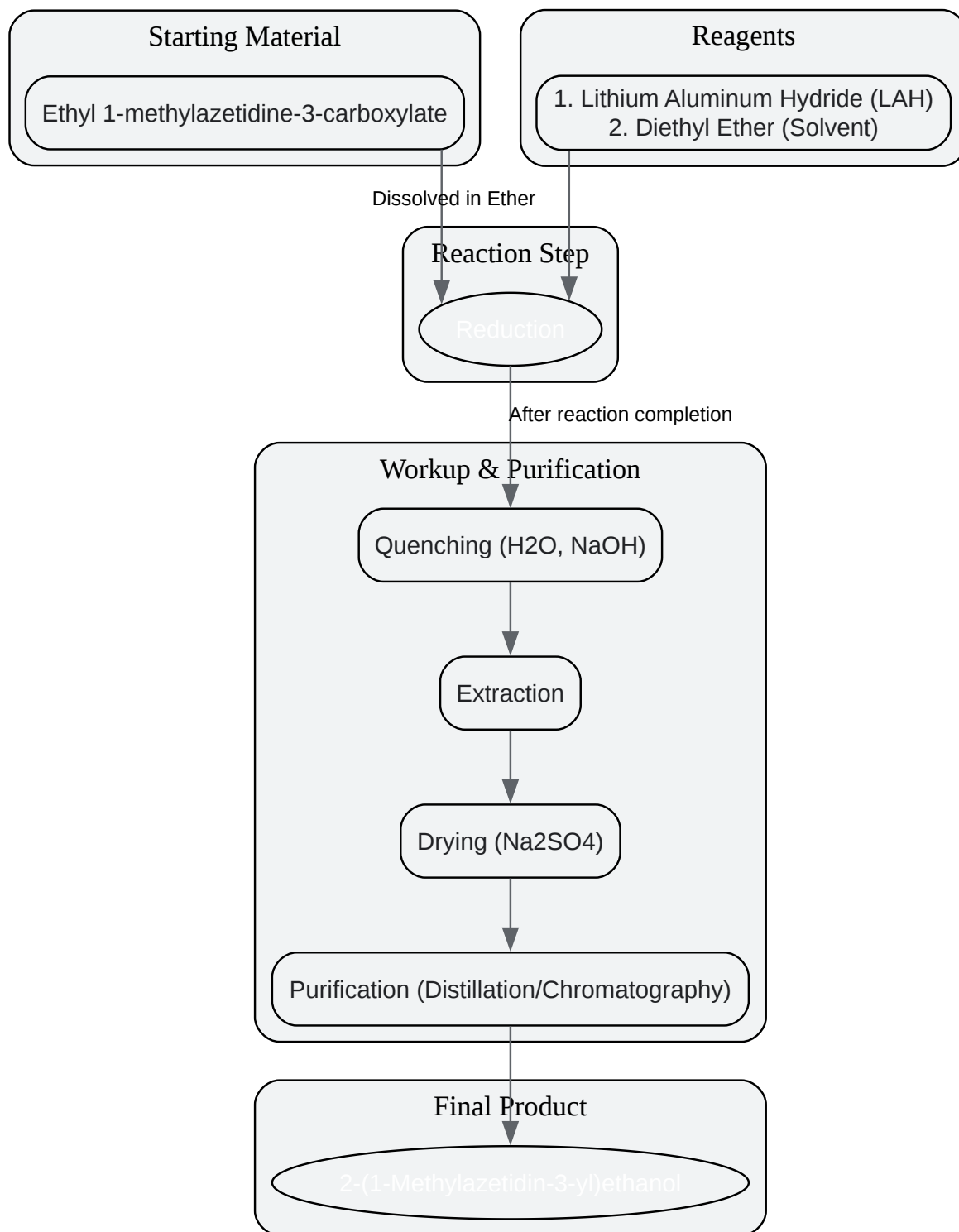
- Ethyl 1-methylazetidine-3-carboxylate
- Lithium aluminum hydride (LAH)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Sodium sulfate (Na_2SO_4)
- Distilled water
- 1 M Sodium hydroxide (NaOH) solution
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.
- **Addition of Ester:** A solution of ethyl 1-methylazetidine-3-carboxylate (1 equivalent) in anhydrous diethyl ether (50 mL) is added dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- **Quenching:** The reaction is cooled to 0 °C in an ice bath. The excess LAH is cautiously quenched by the sequential dropwise addition of distilled water (x mL), followed by 1 M NaOH solution (x mL), and finally distilled water (3x mL), where x is the mass of LAH in grams.
- **Workup:** The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis



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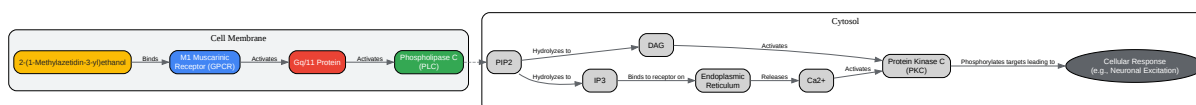
Caption: Synthetic workflow for **2-(1-Methylazetidin-3-yl)ethanol**.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for **2-(1-Methylazetidin-3-yl)ethanol**, the N-methylazetidine moiety is a known pharmacophore in compounds targeting muscarinic acetylcholine receptors (mAChRs).^{[5][6][7][8]} These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.^[5]

Based on this structural similarity, it is plausible that **2-(1-Methylazetidin-3-yl)ethanol** could act as a ligand for mAChRs. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling through inositol trisphosphate (IP3) and diacylglycerol (DAG).^[5] The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.^[7]

Hypothetical Signaling Pathway: M1 Muscarinic Receptor Activation



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Caption: Hypothetical M1 muscarinic receptor signaling pathway.

Conclusion and Future Directions

2-(1-Methylazetidin-3-yl)ethanol is a readily synthesizable small molecule with potential for biological activity, particularly as a modulator of muscarinic acetylcholine receptors. The lack of

published data on its specific biological effects presents an opportunity for further investigation. Future research should focus on its synthesis and purification, followed by a comprehensive screening against a panel of receptors, with a particular emphasis on mAChRs. Elucidating the structure-activity relationships of this and related compounds could provide valuable insights for the development of novel therapeutics targeting cholinergic pathways. Further studies are also warranted to determine its pharmacokinetic and toxicological profiles.

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